N-(2-Methoxy-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
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Overview
Description
N-(2-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common method might include the condensation of 2-aminobenzothiazole with 2-methoxybenzoyl chloride under basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like recrystallization, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of more complex derivatives.
2-Methoxybenzamide: Shares the methoxyphenyl group and has similar chemical properties.
Uniqueness
N-(2-METHOXYPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual aromatic systems and the presence of both amide and thiazole functionalities make it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14N2O3S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3S/c1-21-13-8-4-2-6-11(13)17-15(19)10-18-12-7-3-5-9-14(12)22-16(18)20/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
OCIZIKVAGNHNBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
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